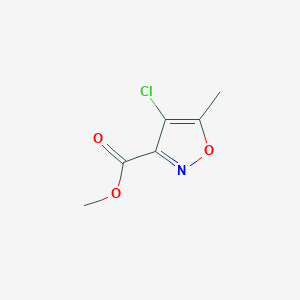

Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate

説明

Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C6H6ClNO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

特性

IUPAC Name |

methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-3-4(7)5(8-11-3)6(9)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCFDISHEIYRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-5-methylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methylisoxazole with methyl chloroformate in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 18-crown-6 . The reaction is usually carried out at elevated temperatures (around 80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of methyl 4-chloro-5-methylisoxazole-3-carboxylate may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

化学反応の分析

Types of Reactions

Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cycloaddition Reactions: Isoxazole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Cycloaddition Reactions: Catalysts such as copper (I) or ruthenium (II) are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while cycloaddition reactions can produce complex heterocyclic compounds with potential biological activities .

科学的研究の応用

Organic Synthesis

Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate serves as a versatile building block in organic synthesis. Its oxazole structure facilitates the formation of more complex heterocyclic compounds through various chemical reactions.

Key Synthetic Pathways

- Condensation Reactions : The compound can participate in condensation reactions with amines or other nucleophiles to form substituted oxazoles or oxazolidines.

- Functionalization : The chlorine atom in the structure allows for further functionalization via nucleophilic substitution reactions, enabling the synthesis of derivatives with enhanced properties.

Medicinal Chemistry

The compound has garnered attention for its potential pharmacological applications, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Activity

Recent studies have indicated that derivatives of methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate exhibit significant antimicrobial properties. For instance:

- In vitro assays demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL.

Anticancer Potential

The anticancer activities of this compound are being actively explored. Research suggests that it may inhibit cancer cell proliferation through mechanisms such as:

- Apoptosis Induction : The compound has been shown to increase levels of caspase enzymes involved in apoptotic pathways.

- Cell Cycle Arrest : Studies indicated that it can cause G1 phase arrest in cancer cells, halting their progression and proliferation.

Materials Science

In materials science, methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate is investigated for its potential use in developing novel materials with specific electronic or optical properties.

Applications in Material Development

- Electrochemical Properties : Compounds derived from this oxazole structure have been evaluated for their electrochemical behavior, showing promise as materials for sensors and energy storage devices .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of synthesized alkaloids derived from methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate. The findings indicated potent activity against pathogens, suggesting that structural modifications could enhance efficacy against resistant strains.

Case Study 2: Anticancer Research

In a recent investigation involving xenograft models using A549 lung cancer cells, administration of derivatives led to a significant reduction in tumor volume compared to control groups. This study highlighted the potential for these compounds to be used synergistically with traditional chemotherapeutics like cisplatin to enhance overall antitumor efficacy.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex heterocycles | Used in condensation reactions and functionalization |

| Medicinal Chemistry | Antimicrobial and anticancer agent development | Effective against E. coli and S. aureus; induces apoptosis |

| Materials Science | Development of novel materials | Evaluated for electrochemical properties |

作用機序

The mechanism of action of methyl 4-chloro-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties .

類似化合物との比較

Similar Compounds

Methyl 5-phenylisoxazole-3-carboxylate: Another isoxazole derivative with similar chemical properties and applications.

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate: A closely related compound with slight variations in its chemical structure and reactivity.

5-Methylisoxazole-3-carboxylic acid: A simpler isoxazole derivative used in various chemical reactions.

Uniqueness

Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique reactivity and biological activities. Its chlorine atom and ester functional group make it a versatile intermediate in the synthesis of more complex molecules .

生物活性

Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current findings related to its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate features an oxazole ring, which is known for its role in various biological processes. The presence of the methyl and chloro groups enhances its lipophilicity and reactivity, potentially influencing its interactions with biological targets.

Antimicrobial Activity

Research indicates that methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate may exhibit significant antimicrobial properties. Similar oxazole derivatives have demonstrated effective antibacterial action against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related compounds possess minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Methyl 5-methylisoxazole-3-carboxylate | Methyl group at position 5 | Potent MAO inhibitor |

| Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate | Tert-butyl group at position 3 | Enhanced lipophilicity for better membrane penetration |

| Methyl isoxazole-3-carboxylate | Lacks iodine substituent | Different reactivity profile due to absence of halogen |

Anticancer Activity

Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate has also been studied for its potential anticancer properties. It exhibits cytotoxic effects against various cancer cell lines. For example, a study reported that compounds with similar structures showed IC50 values lower than that of standard chemotherapeutics like doxorubicin in specific cancer cell lines .

The structure–activity relationship (SAR) studies suggest that the presence of electronegative substituents like chlorine significantly enhances antiproliferative activity against cancer cells. The mechanism of action may involve the inhibition of anti-apoptotic proteins or modulation of signaling pathways involved in cell survival .

The biological activity of methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, thereby modulating their activity.

- Receptor Binding : It shows binding affinity for specific receptors implicated in inflammatory responses and cancer progression.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate in preclinical models:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited a significant reduction in bacterial load in infected animal models compared to controls.

- Cytotoxicity Assays : In vitro assays showed that treatment with methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate led to a dose-dependent decrease in cell viability across various cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。